(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid
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Overview
Description
(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid is a bicyclic compound characterized by a unique structural framework. This compound features a bicyclo[4.2.0]octane core with a carboxylic acid functional group attached to the seventh carbon atom. The stereochemistry of the compound is defined by the (1S,6S) configuration, indicating the specific spatial arrangement of the substituents around the bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid can be achieved through various synthetic routes. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds via a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed in this process incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This would include scaling up the reaction conditions, ensuring efficient catalyst recovery, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds and as a probe for studying enzyme-catalyzed reactions.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. Additionally, the bicyclic structure provides a rigid framework that can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and structural arrangement.
Bicyclo[1.1.0]butane: A smaller bicyclic compound with unique chemical properties.
Uniqueness
(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,6S)-bicyclo[4.2.0]oct-7-ene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h5-7H,1-4H2,(H,10,11)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSRNABJWPBBA-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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